molecular formula C11H11N3O3 B2987988 3-methoxy-N-(4-methylpyridin-2-yl)isoxazole-5-carboxamide CAS No. 1428347-81-2

3-methoxy-N-(4-methylpyridin-2-yl)isoxazole-5-carboxamide

Cat. No. B2987988
CAS RN: 1428347-81-2
M. Wt: 233.227
InChI Key: AYBXJBYHHKOLRJ-UHFFFAOYSA-N
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Description

“3-methoxy-N-(4-methylpyridin-2-yl)isoxazole-5-carboxamide” is a compound that contains an isoxazole ring. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is of immense importance due to its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .


Molecular Structure Analysis

The molecular structure of isoxazoles, including “3-methoxy-N-(4-methylpyridin-2-yl)isoxazole-5-carboxamide”, is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions . This structure is significant to medicinal chemists as it provides the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity . For instance, a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

Research has focused on the synthesis and characterization of compounds related to 3-methoxy-N-(4-methylpyridin-2-yl)isoxazole-5-carboxamide, with a particular interest in their cytotoxic activity. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).

Novel Compounds with Therapeutic Potential

Studies like those by Abu‐Hashem et al. (2020) have synthesized new chemical structures such as benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone. These compounds have been screened for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Structural Studies in Medicinal Chemistry

Pathirana et al. (2013) explored the N-N migration of a carbamoyl group in a pyrazole derivative, revealing insights into the structural behavior of similar compounds in medicinal chemistry (Pathirana et al., 2013).

Role in Antitumor and Antiviral Research

Compounds related to 3-methoxy-N-(4-methylpyridin-2-yl)isoxazole-5-carboxamide have been synthesized and evaluated for their antitumor and antiviral activities. For instance, Stevens et al. (1984) synthesized 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one and investigated its activity against L-1210 and P388 leukemia (Stevens et al., 1984).

Application in Synthesis of Complex Organic Compounds

Research by Serebryannikova et al. (2019) highlights the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives, demonstrating the compound's utility in creating complex organic structures (Serebryannikova et al., 2019).

Development of New Pharmaceutical Agents

Further research into the synthesis of novel compounds, such as those by Tokuhara et al. (2018), has led to the discovery of potent renin inhibitors for potential therapeutic use (Tokuhara et al., 2018).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes the development of alternate metal-free synthetic routes and the exploration of the potential application of isoxazoles with significant biological interests . The progress in the chemistry and biological activity of isoxazole derivatives could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

3-methoxy-N-(4-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7-3-4-12-9(5-7)13-11(15)8-6-10(16-2)14-17-8/h3-6H,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBXJBYHHKOLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-methylpyridin-2-yl)isoxazole-5-carboxamide

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